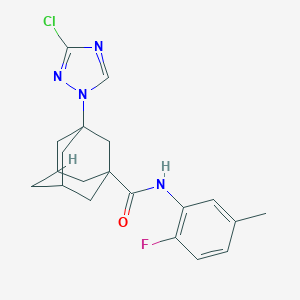
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives. This compound is notable for its unique structure, which combines a triazole ring with an adamantane moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Adamantane Moiety: The adamantane carboxylic acid can be coupled with the triazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Chlorination and Fluorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and adamantane components, which are known to interact with various biological targets.
Medicine
In medicinal chemistry, 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE is investigated for its potential as an antiviral or anticancer agent. The triazole ring is a common pharmacophore in many bioactive molecules, and the adamantane moiety is known for its stability and lipophilicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the adamantane moiety can enhance membrane permeability and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide: Lacks the chloro group, which may affect its reactivity and biological activity.
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methylphenyl)-1-adamantanecarboxamide: Lacks the fluoro group, which may influence its binding affinity and selectivity.
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxylic acid: The carboxamide group is replaced with a carboxylic acid, potentially altering its solubility and pharmacokinetics.
Uniqueness
The presence of both chloro and fluoro groups in 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H22ClFN4O |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O/c1-12-2-3-15(22)16(4-12)24-17(27)19-6-13-5-14(7-19)9-20(8-13,10-19)26-11-23-18(21)25-26/h2-4,11,13-14H,5-10H2,1H3,(H,24,27) |
InChI Key |
LQGSWQWKBQILKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUORO-4-METHYLPHENYL)-2-FURAMIDE](/img/structure/B213690.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213691.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B213692.png)
![methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B213693.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide](/img/structure/B213694.png)
![methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate](/img/structure/B213695.png)
![N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213699.png)
![N-(2-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213704.png)
![N-(2-fluorophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B213706.png)
![N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213707.png)

![N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213709.png)
![4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B213711.png)
![N-tert-butyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213713.png)
